
(S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid
Overview
Description
5-Bromo-L-tryptophan: is a brominated derivative of the amino acid tryptophan It is characterized by the substitution of a bromine atom at the 5th position of the indole ring of tryptophan
Scientific Research Applications
Chemistry: 5-Bromo-L-tryptophan is used as a building block in the synthesis of various complex organic molecules. Its unique brominated structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: In biological research, 5-Bromo-L-tryptophan is used to study protein structure and function. It can be incorporated into proteins to investigate the effects of bromination on protein activity and stability.
Medicine: The compound has potential therapeutic applications. For instance, it has been studied for its ability to inhibit the polymerization of sickle cell hemoglobin, making it a candidate for treating sickle cell anemia .
Industry: In the industrial sector, 5-Bromo-L-tryptophan is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various bioactive compounds .
Safety and Hazards
The compound is classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
The mechanism of action of 5-Bromo-L-tryptophan involves its interaction with specific molecular targets. For example, in the context of sickle cell anemia, the compound inhibits the polymerization of sickle cell hemoglobin by binding to specific sites on the hemoglobin molecule. This prevents the formation of fibrous aggregates that cause the characteristic sickle shape of red blood cells .
Biochemical Analysis
Biochemical Properties
5-Bromo-L-tryptophan is involved in various biochemical reactions. It can be part of peptides, cyclic peptides, indole alkaloids, ergot alkaloids, and macrocycles .
Cellular Effects
These effects suggest that 5-Bromo-L-tryptophan influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
5-Bromo-L-tryptophan is involved in the metabolic pathways of certain marine organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-L-tryptophan typically involves the bromination of L-tryptophan. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective bromination at the 5th position of the indole ring.
Industrial Production Methods: Industrial production of 5-Bromo-L-tryptophan can be achieved through biotechnological processes. For instance, recombinant strains of Corynebacterium glutamicum expressing specific halogenase enzymes can be used to produce 5-Bromo-L-tryptophan via fermentation. This method is considered environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-L-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 5-azido-L-tryptophan, while oxidation with potassium permanganate can produce 5-bromoindole-3-carboxylic acid .
Comparison with Similar Compounds
Similar Compounds:
- 5-Fluoro-L-tryptophan
- 5-Methyl-L-tryptophan
- 5-Hydroxy-L-tryptophan
Comparison: 5-Bromo-L-tryptophan is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to 5-Fluoro-L-tryptophan, the bromine atom is larger and more polarizable, leading to different reactivity and interactions with biological targets. Similarly, 5-Methyl-L-tryptophan and 5-Hydroxy-L-tryptophan have different substituents that affect their chemical behavior and applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDNJQUJBMDHJW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315301 | |
| Record name | 5-Bromo-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25197-99-3 | |
| Record name | 5-Bromo-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25197-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromotryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



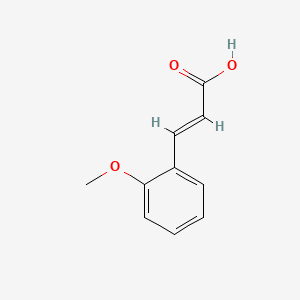


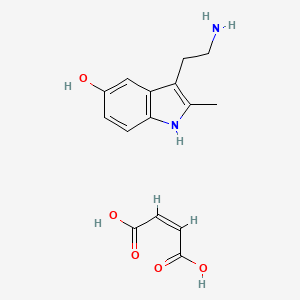
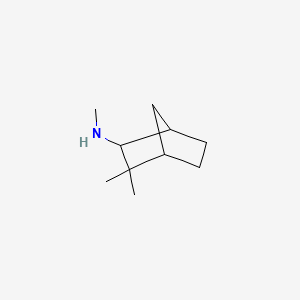
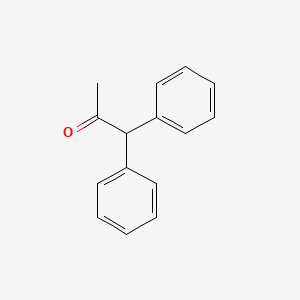


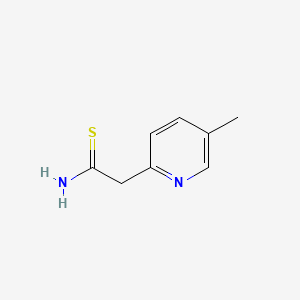
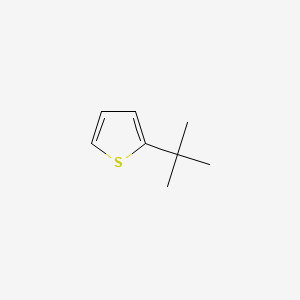
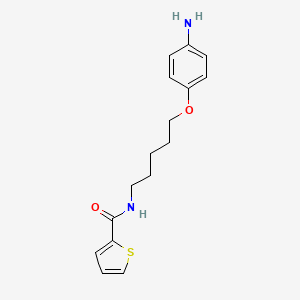
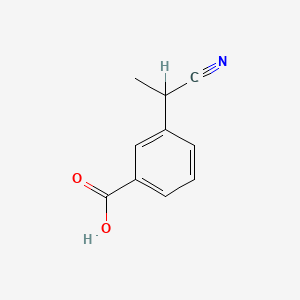
![3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one](/img/structure/B1664582.png)
